

Foreword: Characterizing Novel Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-5-nitro-1H-indazole

Cat. No.: B1441986

[Get Quote](#)

In the landscape of modern medicinal chemistry and drug development, substituted indazoles represent a privileged scaffold, appearing in numerous compounds with significant therapeutic potential. The specific functionalization of the indazole core dictates its physicochemical and, consequently, its pharmacokinetic and pharmacodynamic profiles. **4-Bromo-5-nitro-1H-indazole** is one such molecule, a chemical intermediate whose precise characterization is paramount for its effective use in synthesis and research.^[1]

This guide provides a comprehensive overview of the core physical properties of **4-Bromo-5-nitro-1H-indazole**. It is designed for researchers, scientists, and drug development professionals who require not only the available data but also a robust framework for the experimental validation of these properties. Adhering to the principles of scientific integrity, we will clearly distinguish between predicted and experimentally determined values. Where experimental data is not publicly available, we provide detailed, field-proven methodologies to empower researchers to generate this critical information in their own laboratories. This document is structured to serve as both a data repository and a practical laboratory guide.

Molecular and Physicochemical Profile

The foundational characteristics of a molecule are its identity and its basic physicochemical parameters. These values are the primary inputs for computational models, synthetic planning, and initial formulation strategies.

Core Molecular Identifiers

- Chemical Name: **4-Bromo-5-nitro-1H-indazole**
- Molecular Formula: $C_7H_4BrN_3O_2$ [\[2\]](#)
- CAS Number: 1190315-72-0[\[1\]](#)[\[2\]](#)

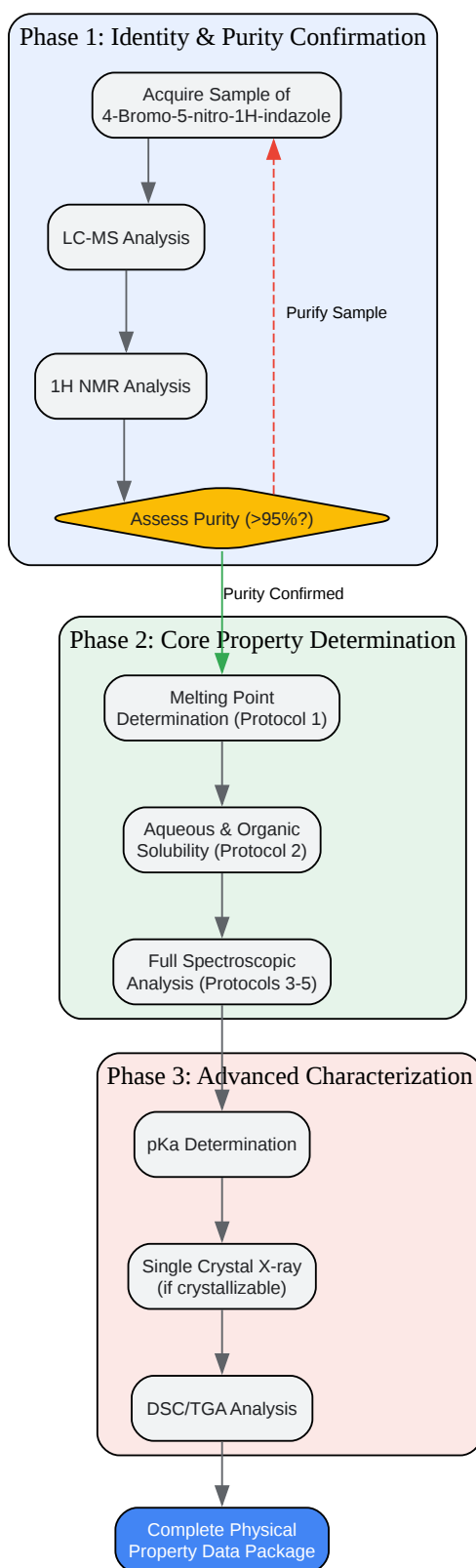
Physicochemical Data Summary

The following table summarizes key computed and reported physical properties. It is critical to note that many of these values are derived from computational models and await experimental verification.

Property	Value	Source	Notes
Molecular Weight	242.03 g/mol	[2]	Calculated from the molecular formula.
Monoisotopic Mass	240.94868 Da	[3]	Essential for high-resolution mass spectrometry.
LogP (Octanol-Water Partition Coefficient)	2.23	[2]	A predicted value indicating moderate lipophilicity.
Topological Polar Surface Area (TPSA)	71.82 Å ²	[2]	Suggests reasonable cell permeability characteristics.
Hydrogen Bond Donors	1	[2]	The N-H proton of the indazole ring.
Hydrogen Bond Acceptors	3	[2]	The nitro-group oxygens and the pyrazole nitrogen.
Melting Point	Not Available	-	Experimental determination is required. See Protocol 1.
Boiling Point	Not Available	-	Likely to decompose before boiling under atmospheric pressure.
Aqueous Solubility	Not Available	-	Expected to be low. Experimental determination is required. See Protocol 2.
pKa	Not Available	-	The N-H proton is acidic; the pyrazole nitrogen is basic.

Workflow for Comprehensive Physical Characterization

A systematic approach is essential for the full physical and chemical characterization of a research compound. The following workflow outlines the logical progression from initial analysis to a complete data package.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 4-bromo-5-nitro-1h-indazole (C₇H₄BrN₃O₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Foreword: Characterizing Novel Heterocycles for Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441986#physical-properties-of-4-bromo-5-nitro-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

